

# "Methyl 5-bromo-2-hydroxy-3-methoxybenzoate"

## CAS number 134419-43-5

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### Compound of Interest

Compound Name: *Methyl 5-bromo-2-hydroxy-3-methoxybenzoate*

Cat. No.: *B179689*

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An In-Depth Technical Guide to **Methyl 5-bromo-2-hydroxy-3-methoxybenzoate** (CAS: 134419-43-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 5-bromo-2-hydroxy-3-methoxybenzoate**, a substituted aromatic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related compounds to offer valuable insights into its properties, synthesis, and potential biological activities.

## Chemical and Physical Properties

**Methyl 5-bromo-2-hydroxy-3-methoxybenzoate** is a halogenated derivative of methyl salicylate. Its structure incorporates a bromine atom, a hydroxyl group, and a methoxy group on the benzene ring, offering multiple sites for further chemical modification.

Table 1: Physicochemical Properties of **Methyl 5-bromo-2-hydroxy-3-methoxybenzoate**

Property	Value	Source
CAS Number	134419-43-5	N/A
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>4</sub>	[1]
Molecular Weight	261.07 g/mol	[1]
Appearance	Predicted: White to off-white solid	N/A
Solubility	Predicted: Soluble in common organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water.	N/A
Storage	2-8°C	[1]

## Synthesis

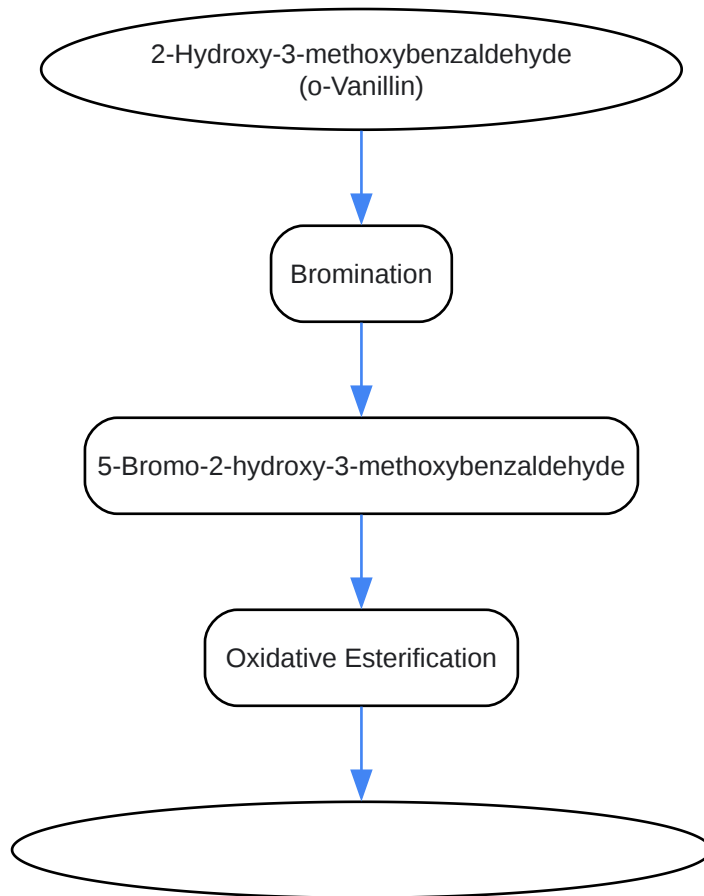
While a specific published protocol for the synthesis of **Methyl 5-bromo-2-hydroxy-3-methoxybenzoate** is not readily available, a plausible synthetic route can be devised based on established organic chemistry reactions, starting from the commercially available 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).

## Proposed Synthetic Workflow

The proposed synthesis involves a two-step process:

- **Bromination of o-Vanillin:** Electrophilic aromatic substitution of o-vanillin with bromine to introduce the bromine atom at the 5-position of the aromatic ring, yielding 5-bromo-2-hydroxy-3-methoxybenzaldehyde.
- **Oxidative Esterification:** Oxidation of the aldehyde group to a carboxylic acid followed by esterification with methanol to yield the final product, **Methyl 5-bromo-2-hydroxy-3-methoxybenzoate**.

## Proposed Synthesis of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate



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Caption: Proposed two-step synthesis of the target compound from o-vanillin.

## Experimental Protocols

The following are detailed, hypothetical experimental protocols based on similar transformations found in the literature.

### Step 1: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

- Materials:
  - 2-hydroxy-3-methoxybenzaldehyde (o-vanillin)
  - Glacial acetic acid

- Bromine
- Sodium acetate
- Dichloromethane
- Anhydrous magnesium sulfate
- Deionized water
- Procedure:
  - Dissolve o-vanillin (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
  - Add sodium acetate (1.1 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
  - Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the cooled reaction mixture over 30 minutes.
  - After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
  - Upon completion, pour the reaction mixture into a beaker containing ice water.
  - Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
  - Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-2-hydroxy-3-methoxybenzaldehyde.
  - Purify the crude product by recrystallization or column chromatography.

## Step 2: Synthesis of **Methyl 5-bromo-2-hydroxy-3-methoxybenzoate**

- Materials:

- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- Methanol
- Concentrated Sulfuric Acid (catalyst)
- Sodium bicarbonate
- Ethyl acetate
- Anhydrous sodium sulfate
- Procedure (Fischer Esterification):
  - Dissolve 5-bromo-2-hydroxy-3-methoxybenzoic acid (obtained from the oxidation of the corresponding aldehyde, or if starting from the acid) in an excess of methanol in a round-bottom flask.
  - Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
  - Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
  - After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
  - Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Methyl 5-bromo-2-hydroxy-3-methoxybenzoate**.
  - Purify the crude product by column chromatography.

## Spectral Data (Predicted)

No specific spectral data for **Methyl 5-bromo-2-hydroxy-3-methoxybenzoate** has been found in the public domain. The following tables provide predicted spectral characteristics based on the analysis of closely related compounds.

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~11.0	Singlet	1H	Ar-OH
~7.3	Doublet	1H	Ar-H
~7.1	Doublet	1H	Ar-H
~3.9	Singlet	3H	$\text{OCH}_3$ (ester)
~3.8	Singlet	3H	$\text{OCH}_3$ (ether)

Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~170	$\text{C=O}$ (ester)
~150	$\text{C-OH}$
~149	$\text{C-OCH}_3$
~126	Ar-CH
~121	Ar-CH
~120	$\text{C-Br}$
~115	$\text{C-COOCH}_3$
~56	$\text{OCH}_3$ (ether)
~52	$\text{OCH}_3$ (ester)

Table 4: Predicted IR and Mass Spectrometry Data

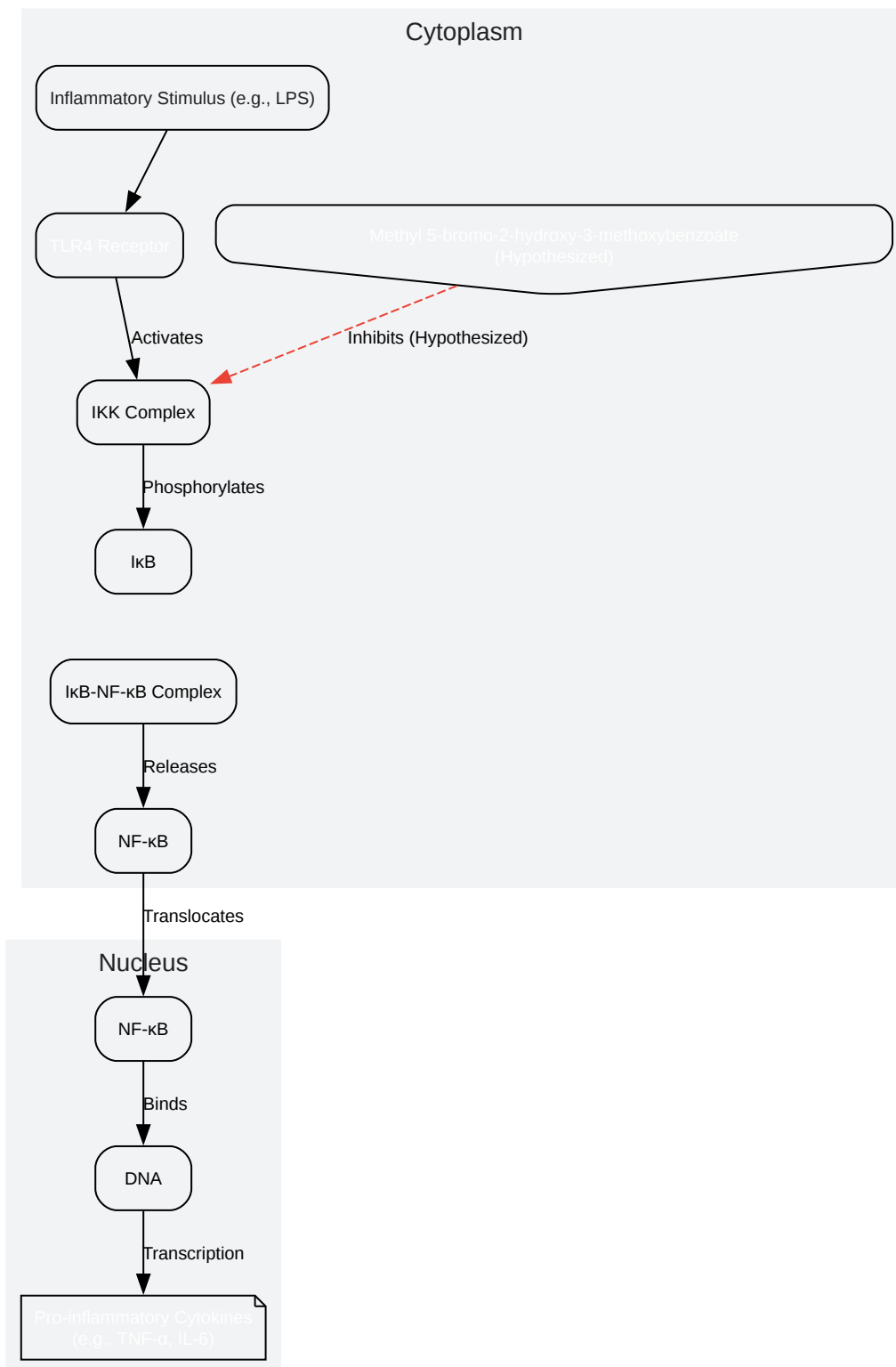
Technique	Key Peaks/Signals
FTIR (cm <sup>-1</sup> )	~3200 (O-H stretch, broad), ~2950 (C-H stretch), ~1700 (C=O stretch, ester), ~1600, ~1470 (C=C aromatic stretch), ~1250 (C-O stretch)
Mass Spec (m/z)	Predicted M <sup>+</sup> at 260/262 (due to Br isotopes)

## Potential Biological Activities and Applications

While there are no direct studies on the biological activity of **Methyl 5-bromo-2-hydroxy-3-methoxybenzoate**, its structural similarity to other substituted salicylates and benzoates suggests potential for anti-inflammatory and cytotoxic activities.

### Anti-Inflammatory Activity

Substituted salicylic acid derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or by modulating inflammatory signaling pathways such as NF-κB.

Potential Anti-Inflammatory Mechanism via NF- $\kappa$ B Pathway[Click to download full resolution via product page](#)Caption: Hypothesized inhibition of the NF- $\kappa$ B inflammatory pathway.



## Cytotoxic Activity

Various halogenated and hydroxylated benzoic acid derivatives have demonstrated cytotoxic effects against different cancer cell lines. The presence of the bromine atom and the phenolic hydroxyl group in the target compound could contribute to such activity. Further research is warranted to explore its potential as an anticancer agent.

## Conclusion

**Methyl 5-bromo-2-hydroxy-3-methoxybenzoate** is a multifaceted molecule with significant potential as an intermediate in the synthesis of more complex chemical entities and as a candidate for drug discovery, particularly in the areas of anti-inflammatory and anticancer research. While direct experimental data is currently sparse, this guide provides a solid foundation for future investigation by outlining plausible synthetic routes, predicting spectral characteristics, and highlighting potential biological activities based on the established knowledge of related compounds. Further empirical studies are necessary to fully elucidate the properties and potential applications of this compound.

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## References

- 1. Photolytic degradation products of two highly brominated flame retardants cause cytotoxicity and mRNA expression alterations in chicken embryonic hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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